1-Chloro-3-(naphthalen-1-yl)isoquinoline
Description
Significance of the Isoquinoline (B145761) Scaffold in Synthetic and Material Chemistry
The isoquinoline scaffold, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in synthetic and material chemistry. amerigoscientific.comwikipedia.org Its significance stems from its prevalence in a vast array of biologically active natural products, particularly alkaloids like papaverine (B1678415) and morphine. wikipedia.orgthieme-connect.de This natural occurrence has established the isoquinoline framework as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit potent and diverse pharmacological activities. rsc.orgnih.gov
In synthetic chemistry, the development of efficient methods to construct and functionalize the isoquinoline skeleton is a major area of research. nih.govacs.org Traditional methods such as the Bischler-Napieralski and Pictet-Spengler reactions are continually being supplemented by modern transition-metal-catalyzed techniques that offer greater efficiency and substrate scope. acs.orgnih.gov This synthetic versatility allows chemists to create extensive libraries of isoquinoline derivatives for drug discovery and other applications. numberanalytics.com
Beyond pharmaceuticals, the isoquinoline scaffold is integral to the advancement of materials science. numberanalytics.com The unique electronic and optical properties of isoquinoline derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.comnumberanalytics.com Their ability to act as ligands in the formation of metal-organic frameworks (MOFs) also opens up applications in gas storage, catalysis, and sensing. amerigoscientific.com
Rationale for Advanced Research on Substituted Isoquinoline Compounds
The broad utility of the basic isoquinoline structure provides a strong rationale for advanced research into its substituted derivatives. The functionalization of the isoquinoline core by adding various substituents is a powerful strategy to fine-tune its chemical, physical, and biological properties. numberanalytics.com Introducing substituents at different positions on the isoquinoline ring can dramatically alter a molecule's characteristics, leading to enhanced performance or entirely new applications. rsc.org
For instance, substitutions can modify a compound's electronic properties, which is crucial for applications in materials science like OLEDs. numberanalytics.com In medicinal chemistry, adding specific functional groups can improve a drug candidate's potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net The ability to introduce a wide variety of substituents—ranging from simple alkyl and halogen groups to more complex aryl moieties—allows for the systematic exploration of structure-activity relationships. nih.gov This exploration is essential for optimizing molecules for specific biological targets or material properties. The development of novel synthetic methodologies is therefore crucial to access this expanded chemical space and create highly-substituted isoquinolines that are not accessible through traditional methods. acs.orgnih.gov
Scope and Research Focus of the Academic Outline
This article focuses on the foundational chemical principles that underscore the importance of 1-Chloro-3-(naphthalen-1-yl)isoquinoline as a subject of scientific inquiry. The scope is centered on the significance of the core isoquinoline scaffold and the strategic rationale for investigating its substituted derivatives. The discussion will highlight how the specific substitutions—a chloro group and a naphthalenyl group—on the isoquinoline framework are representative of modern chemical design aimed at creating molecules with tailored properties for advanced applications. The content will adhere strictly to the chemical and material science aspects of the compound and its parent scaffold.
Data Tables
Table 1: Physicochemical Properties of Isoquinoline
| Property | Value |
| Chemical Formula | C₉H₇N |
| Molar Mass | 129.16 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless hygroscopic liquid or platelets wikipedia.org |
| Density | 1.099 g/cm³ wikipedia.org |
| Melting Point | 26–28 °C (79–82 °F) wikipedia.org |
| Boiling Point | 242 °C (468 °F) wikipedia.org |
| Solubility in Water | Slightly soluble nih.gov |
| Basicity (pKa) | 5.14 wikipedia.org |
Table 2: Examples of Substituted Isoquinolines and Their Applications
| Compound Class | Application Area | Significance of Substitution |
| 1-Benzylisoquinolines | Natural Product Alkaloids (e.g., Papaverine) | Forms the structural backbone for vasodilators and other bioactive compounds. wikipedia.org |
| Tetrahydroisoquinolines | Pharmaceuticals | The reduced scaffold is a key component in antihypertension and antiretroviral agents. wikipedia.orgresearchgate.net |
| Isoquinoline-based Polymers | Materials Science | Used in developing conductive materials and optical sensors. amerigoscientific.com |
| Chiral Isoquinoline Ligands | Asymmetric Catalysis | Enables efficient stereocontrol in the synthesis of enantiopure pharmaceuticals. acs.org |
| Isoquinoline Derivatives in OLEDs | Optoelectronics | Function as emitters and charge transport materials in organic light-emitting diodes. numberanalytics.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
651052-84-5 |
|---|---|
Molecular Formula |
C19H12ClN |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-chloro-3-naphthalen-1-ylisoquinoline |
InChI |
InChI=1S/C19H12ClN/c20-19-16-10-4-2-7-14(16)12-18(21-19)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H |
InChI Key |
HBQPXNHMZDVDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C(=N3)Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in 1 Chloro 3 Naphthalen 1 Yl Isoquinoline Chemistry
Mechanistic Pathways of Substitution Reactions
Substitution reactions are fundamental to the functionalization of 1-chloro-3-(naphthalen-1-yl)isoquinoline, occurring at both the chloro-substituted carbon of the isoquinoline (B145761) core and the peripheral carbons of the naphthyl moiety.
The chloro group at the 1-position of the isoquinoline ring is notably susceptible to nucleophilic substitution. escholarship.org This enhanced reactivity, compared to a chloro-substituent at other positions (e.g., C3), is attributed to the electronic influence of the adjacent ring nitrogen. The mechanism for this transformation is typically a bimolecular nucleophilic aromatic substitution (SNAr).
The SNAr mechanism proceeds via a two-step, addition-elimination sequence:
Nucleophilic Attack: An incoming nucleophile (Nu-) attacks the C1 carbon, which is electron-deficient (δ+) due to the inductive effect of the chlorine atom and the electron-withdrawing effect of the isoquinoline nitrogen. This attack breaks the aromaticity of the pyridine (B92270) ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized, with significant density on the electronegative nitrogen atom, which provides substantial stabilization.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl-), which is a good leaving group. This step is typically fast and results in the formation of the substituted product.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Position of Chloro Group | Relative Reactivity | Mechanistic Reason |
| C1 (α to Nitrogen) | High | The ring nitrogen effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance. escholarship.org |
| C3 (β to Nitrogen) | Low | The ring nitrogen provides less resonance stabilization for the intermediate formed from attack at the C3 position. escholarship.org |
While the isoquinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the protonated nitrogen atom, the appended naphthyl ring can undergo electrophilic aromatic substitution (EAS). The general mechanism for EAS involves the attack of an electrophile (E+) on the π-system of the naphthalene (B1677914) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. researchgate.netacs.org A proton is then lost from this intermediate to restore aromaticity.
The regioselectivity of the substitution on the naphthyl ring is a critical aspect. For an unsubstituted naphthalene molecule, electrophilic attack occurs preferentially at the C1 (α) position rather than the C2 (β) position. acs.orgwikipedia.org This preference is because the carbocation intermediate formed by attack at the α-position is more stable, as it can be described by more resonance structures that preserve one of the benzene (B151609) rings' aromaticity.
In 1-chloro-3-(naphthalen-1-yl )isoquinoline, the isoquinoline moiety at C1 of the naphthalene ring acts as a substituent. Its directing effect will influence the position of further electrophilic attack. As a deactivating group, it will slow down the rate of substitution but will primarily direct incoming electrophiles to the ortho (C8) and para (C4 and C5) positions of the naphthalene ring, as the positive charge of the arenium ion intermediate can be more effectively delocalized without involving the already-substituted C1 carbon.
Table 2: Predicted Regioselectivity of EAS on the Naphthyl Moiety
| Position of Attack | Predicted Reactivity | Rationale |
| C4, C5 (para) | Major products | Arenium ion intermediate is well-stabilized; sterically accessible. |
| C8 (ortho) | Minor product | Arenium ion intermediate is well-stabilized but position is sterically hindered by the isoquinoline ring. |
| C2, C3, C6, C7 | Very minor/no product | Arenium ion intermediates are less stable compared to attack at other positions. acs.org |
Mechanistic Studies of Cycloaddition Reactions
Cycloaddition reactions offer a powerful method for constructing complex polycyclic systems from this compound. A particularly relevant pathway is the 1,3-dipolar cycloaddition involving an isoquinolinium ylide. organic-chemistry.orgnih.gov
The mechanism begins with the formation of an azomethine ylide (the 1,3-dipole) from the isoquinoline nitrogen. This is typically achieved by N-alkylation of the isoquinoline followed by deprotonation of the α-carbon of the N-substituent using a base. The resulting isoquinolinium ylide is a reactive intermediate with positive and negative charges separated over three atoms.
This 1,3-dipole can then react with a dipolarophile, such as an alkene or alkyne, in a concerted [3+2] cycloaddition (Huisgen cycloaddition). The reaction proceeds through a cyclic, five-membered transition state. The regioselectivity and stereoselectivity of the cycloaddition are governed by the frontier molecular orbitals (HOMO and LUMO) of the ylide and the dipolarophile. This reaction pathway allows for the stereospecific construction of fused pyrrolidine (B122466) ring systems, which are valuable scaffolds in medicinal chemistry.
Catalytic Reaction Mechanisms
Transition metal catalysis provides highly efficient and selective methods for transforming this compound, particularly through cross-coupling reactions at the C-Cl bond.
Palladium catalysts are exceptionally effective for forming new carbon-carbon and carbon-heteroatom bonds at the C1 position of the isoquinoline core. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, operate via a common catalytic cycle.
The generally accepted mechanism for a Suzuki coupling, for example, involves the following key steps:
Oxidative Addition: A low-valent Pd(0) complex reacts with the C-Cl bond of this compound. The palladium atom inserts itself into the carbon-chlorine bond, leading to the formation of a square planar Pd(II) intermediate. This is often the rate-determining step. escholarship.org
Transmetalation: The organoboron reagent (e.g., a boronic acid, R-B(OH)₂) is activated by a base. The organic group (R) is then transferred from the boron atom to the palladium center, displacing the chloride ligand and forming a new Pd(II)-R complex.
Reductive Elimination: The two organic groups (the isoquinolyl and the R group) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This catalytic cycle allows for the introduction of a wide variety of aryl, alkyl, and vinyl groups at the C1 position under relatively mild conditions.
Copper-catalyzed reactions serve as a valuable alternative or complement to palladium-based methods. The mechanisms, while sharing conceptual similarities with palladium catalysis, have distinct features. For a copper-catalyzed cross-coupling reaction (e.g., an Ullmann-type coupling), a plausible mechanism involves:
Oxidative Addition/Activation: A Cu(I) species, often generated in situ, is believed to be the active catalyst. It reacts with the C-Cl bond of the isoquinoline substrate. The precise nature of this step can vary, potentially involving a Cu(I)/Cu(III) cycle or other pathways. The copper activates the C-Cl bond towards substitution.
Transmetalation/Ligand Exchange: The nucleophilic coupling partner (e.g., an amine, alcohol, or organometallic reagent) coordinates to the copper center. This is followed by a ligand exchange or a transmetalation step where the nucleophile displaces the chloride on the copper complex.
Reductive Elimination: The final product is formed by the reductive elimination of the coupled product from the copper center, regenerating a lower-valent copper species that continues the catalytic cycle.
Copper catalysts are particularly useful for C-N, C-O, and C-S bond-forming reactions, expanding the synthetic utility of this compound.
Rhodium-Catalyzed C-H Activation Pathways
Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the efficient construction of isoquinoline and isoquinolone skeletons. rsc.orgnih.govorganic-chemistry.org These reactions typically proceed through a directed C-H functionalization mechanism, where a directing group on the substrate coordinates to the rhodium center, positioning it for selective activation of a specific C-H bond. acs.orgresearchgate.net In the context of synthesizing precursors to this compound, a common approach involves the annulation of an aryl precursor, such as a benzoylhydrazine or an oxime, with an alkyne. rsc.orgresearchgate.net
| Step | Intermediate/Transition State | Description |
| 1. Coordination | Substrate-Rh(III) Complex | The directing group on the aryl precursor coordinates to the Rh(III) center. |
| 2. C-H Activation | Rhodacycle Intermediate | A C-H bond ortho to the directing group is cleaved via a concerted metalation-deprotonation pathway. acs.org |
| 3. Alkyne Insertion | Expanded Rhodacycle | The alkyne inserts into the Rh-C bond of the rhodacycle. |
| 4. Reductive Elimination | Product-Rh(I) Complex | The C-N or C-C bond is formed, releasing the annulated product. |
| 5. Re-oxidation | Active Rh(III) Catalyst | The resulting Rh(I) species is re-oxidized to Rh(III) to complete the catalytic cycle. |
Silver-Catalyzed Cyclization Mechanisms
Silver catalysts, particularly silver(I) salts like silver triflate (AgOTf) or silver tetrafluoroborate (B81430) (AgBF₄), are highly effective in promoting intramolecular cyclization reactions to form nitrogen-containing heterocycles, including isoquinoline derivatives. figshare.comresearchgate.netorganic-chemistry.org These reactions typically involve the activation of an alkyne moiety by the soft, carbophilic Ag(I) ion, rendering it susceptible to nucleophilic attack. thieme-connect.denumberanalytics.com
For the synthesis of an isoquinoline N-oxide precursor, a common starting material is a 2-alkynylbenzaldoxime. The proposed mechanism begins with the coordination of the silver(I) catalyst to the alkyne's carbon-carbon triple bond. This π-activation polarizes the alkyne, facilitating an intramolecular 6-endo-dig cyclization, where the oxygen atom of the oxime acts as the nucleophile. figshare.comthieme-connect.de This cyclization event leads to the formation of a vinyl-silver intermediate. figshare.com Subsequent protonolysis or demetallation releases the isoquinoline N-oxide product and regenerates the active silver catalyst, allowing the cycle to continue. researchgate.net The efficiency of these reactions is often high, proceeding under mild conditions with good functional group tolerance. nih.govrsc.org
| Catalyst | Substrate Type | Key Mechanistic Step | Product Type | Reference |
| AgOTf | 2-Alkynylbenzaldoxime | 6-endo-dig cyclization | Isoquinoline N-Oxide | researchgate.netthieme-connect.de |
| AgBF₄ | ortho-Alkynylarylaldehyde | Dimerization/Condensation | Isochromenyl-isoquinoline | rsc.org |
| Silver(I) | N-aryl-4-pentenamide | Radical Cyclization/Addition | γ-Lactam Derivative | nih.govrsc.org |
Radical Pathways in Deoxygenation Reactions
The deoxygenation of isoquinoline N-oxides is a critical step in many synthetic routes to access the final isoquinoline core. While various reagents can accomplish this transformation, pathways involving radical intermediates are well-documented, particularly when using reagents like carbon disulfide (CS₂). thieme-connect.deresearchgate.net
The mechanism for deoxygenation of an isoquinoline N-oxide with CS₂ is proposed to begin with a [3+2] dipolar cycloaddition between the N-oxide (a 1,3-dipole) and carbon disulfide. thieme-connect.de This cycloaddition forms a transient five-membered heterocyclic intermediate. This intermediate then undergoes homolytic cleavage of the weak N-O and C-S bonds. thieme-connect.de This fragmentation process generates the deoxygenated isoquinoline product, along with carbonyl sulfide (B99878) (COS) and elemental sulfur as byproducts. The involvement of radical intermediates in this pathway has been supported by control experiments. For instance, the addition of a radical scavenger such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can inhibit the deoxygenation reaction, which strongly suggests a radical-mediated process. thieme-connect.deresearchgate.net
| Reagent | Key Intermediate | Byproducts | Mechanistic Evidence |
| CS₂ | Five-membered cycloadduct | COS, S | Inhibition by TEMPO radical scavenger thieme-connect.deresearchgate.net |
| PCl₃ | Phosphorylated intermediate | POCl₃ | Ionic pathway |
| H₂/Pd/C | - | H₂O | Catalytic hydrogenation |
Cascade and Multicomponent Reaction Mechanisms
Cascade and multicomponent reactions offer a highly efficient approach to constructing complex molecules like this compound from simple precursors in a single synthetic operation. organic-chemistry.orgnih.gov These processes minimize waste and purification steps by combining multiple bond-forming events in one pot without isolating intermediates.
A plausible cascade mechanism for the synthesis of the isoquinoline core could involve the reaction of a 2-halobenzaldehyde, an amine, and an alkyne. For instance, a palladium-catalyzed cascade could start with the condensation of the aldehyde and a primary amine (e.g., ammonia (B1221849) or a surrogate) to form an imine. This is followed by oxidative addition of the aryl halide to a Pd(0) catalyst. The resulting arylpalladium(II) complex then undergoes migratory insertion of the alkyne. The subsequent step involves an intramolecular nucleophilic attack of the imine nitrogen onto the newly formed vinyl-palladium species, accomplishing the cyclization. The cascade concludes with reductive elimination or β-hydride elimination followed by aromatization to yield the isoquinoline ring system and regenerate the Pd(0) catalyst. nih.gov Silver-catalyzed cascade reactions have also been developed, often proceeding through the generation and trapping of radical intermediates. nih.govresearchgate.net
Photochemical Oxidative Dehydrogenation Mechanisms
Photochemical oxidative dehydrogenation provides a green and efficient method for the aromatization of partially saturated N-heterocycles, such as dihydroisoquinolines, to their corresponding aromatic isoquinolines. acs.org This transformation often utilizes visible light, a photosensitizer, and molecular oxygen as the terminal oxidant, with water being the only byproduct. acs.orgresearchgate.net
The mechanism typically begins with the absorption of light by a photosensitizer (e.g., an iridium complex or an organic dye), which promotes it to an excited state. acs.orgrsc.org The excited photosensitizer can then initiate the dehydrogenation process through two primary pathways. In one pathway, it engages in a single-electron transfer (SET) with the dihydroisoquinoline substrate to form a radical cation. Deprotonation followed by a second oxidation step and further deprotonation leads to the aromatic product. nih.govresearchgate.netnih.gov Alternatively, the excited photosensitizer can transfer its energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen can then participate in the dehydrogenation through various pathways, including hydrogen atom abstraction or the formation of peroxide intermediates that subsequently eliminate to yield the aromatized heterocycle. researchgate.net The specific operative mechanism can depend on the photosensitizer, substrate, and reaction conditions. rsc.org
Advanced Spectroscopic Characterization of 1 Chloro 3 Naphthalen 1 Yl Isoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Assignment
The ¹H and ¹³C NMR spectra of 1-Chloro-3-(naphthalen-1-yl)isoquinoline are predicted to exhibit a series of signals characteristic of its isoquinoline (B145761) and naphthalene (B1677914) ring systems.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display signals in the aromatic region, typically between δ 7.0 and 9.5 ppm. The protons on the isoquinoline ring are expected to show a distinct set of multiplets. Specifically, the proton at the C4 position would likely appear as a singlet, given the substitution at C1 and C3. The protons on the benzo-fused ring of the isoquinoline (H5, H6, H7, H8) would present as a complex series of doublets and triplets, reflecting their respective couplings. The seven protons of the naphthalen-1-yl group would also resonate in the aromatic region, with characteristic coupling patterns for a 1-substituted naphthalene system.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each of the 19 carbon atoms in the molecule. The carbon atom C1, bonded to the chlorine, is expected to be significantly deshielded. The chemical shifts of the carbons in the isoquinoline and naphthalene rings would be influenced by the electron-withdrawing effect of the chlorine atom and the anisotropic effects of the aromatic systems.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 (Isoquinoline) | 8.0 - 8.2 | s | - |
| H-5 (Isoquinoline) | 7.8 - 8.0 | d | 8.0 - 8.5 |
| H-6 (Isoquinoline) | 7.5 - 7.7 | t | 7.0 - 8.0 |
| H-7 (Isoquinoline) | 7.6 - 7.8 | t | 7.0 - 8.0 |
| H-8 (Isoquinoline) | 8.1 - 8.3 | d | 8.0 - 8.5 |
| Naphthalene Protons | 7.4 - 8.5 | m | - |
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Isoquinoline) | 150 - 155 |
| C-3 (Isoquinoline) | 152 - 157 |
| C-4 (Isoquinoline) | 120 - 125 |
| Isoquinoline Carbons | 125 - 140 |
| Naphthalene Carbons | 124 - 135 |
| Quaternary Carbons | 130 - 150 |
Two-Dimensional NMR Techniques (COSY, HMBC, TOCSY) for Connectivity and Complex Systems
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling networks within the isoquinoline and naphthalene ring systems. Cross-peaks would be expected between adjacent protons, for instance, between H-5 and H-6, H-6 and H-7, and H-7 and H-8 of the isoquinoline ring, as well as throughout the naphthalene proton system.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range correlations between protons and carbons (typically over two or three bonds). Key correlations would be expected between the H-4 proton of the isoquinoline and the carbons of the naphthalene ring attached at C-3, confirming the substitution pattern. Correlations between the naphthalene protons and the isoquinoline carbons would further solidify the structural assignment.
TOCSY (Total Correlation Spectroscopy): A TOCSY experiment would help to identify all protons belonging to a particular spin system. This would be particularly useful in differentiating the complex, overlapping signals of the naphthalene protons from those of the isoquinoline ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the precise mass of the molecular ion of this compound. This measurement would allow for the unambiguous determination of its elemental formula, C₁₉H₁₂ClN, by comparing the experimentally measured mass with the calculated theoretical mass.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds. In ESI-MS, this compound would likely be observed as a protonated molecule, [M+H]⁺. The fragmentation pattern of this ion would provide valuable structural information. Key fragmentation pathways would likely involve the loss of a chlorine radical or HCl, followed by further fragmentation of the aromatic backbone.
Predicted HRMS Data:
| Ion | Calculated m/z |
| [M]⁺ (C₁₉H₁₂³⁵ClN) | 289.0658 |
| [M]⁺ (C₁₉H₁₂³⁷ClN) | 291.0629 |
| [M+H]⁺ (C₁₉H₁₃³⁵ClN) | 290.0736 |
| [M+H]⁺ (C₁₉H₁₃³⁷ClN) | 292.0707 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations, typically in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline and naphthalene rings would appear in the 1450-1650 cm⁻¹ region. A notable feature would be the C-Cl stretching vibration, which is expected to be observed in the fingerprint region, generally between 600 and 800 cm⁻¹. Out-of-plane C-H bending vibrations would give rise to strong bands in the 700-900 cm⁻¹ region, which can be indicative of the substitution patterns on the aromatic rings.
Predicted Vibrational Spectroscopy Data:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C/C=N Aromatic Ring Stretch | 1450 - 1650 |
| C-H In-plane Bend | 1000 - 1300 |
| C-H Out-of-plane Bend | 700 - 900 |
| C-Cl Stretch | 600 - 800 |
Fourier Transform Infrared (FTIR) Spectroscopy
No specific Fourier Transform Infrared (FTIR) spectroscopic data for this compound is currently available in the reviewed literature. This type of analysis would typically provide valuable information about the functional groups and vibrational modes of the molecule, aiding in its structural elucidation.
Raman Spectroscopy
Detailed Raman spectroscopy studies on this compound have not been reported. Raman spectroscopy would complement FTIR data by providing insights into the vibrational, rotational, and other low-frequency modes in the molecule, which is particularly useful for analyzing non-polar bonds.
Photophysical Characterization
The photophysical properties of this compound, which would describe its interaction with light, remain uncharacterized in publicly accessible research.
Fluorescence Emission Studies
There are no published fluorescence emission studies for this compound. Such studies would be crucial for understanding its potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging.
Quantum Yield Determinations
The fluorescence quantum yield of this compound has not been determined. This parameter is essential for quantifying the efficiency of the fluorescence process and is a critical factor for many photonic applications.
Absorption Spectroscopy Investigations
Specific absorption spectroscopy data for this compound, which would reveal its electronic transition properties, is not available. This information is fundamental for understanding the electronic structure and predicting the photophysical behavior of the compound.
Computational and Theoretical Investigations of 1 Chloro 3 Naphthalen 1 Yl Isoquinoline
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and interpret the behavior of molecules based on the principles of quantum mechanics. For 1-chloro-3-(naphthalen-1-yl)isoquinoline, these calculations can reveal crucial information about its electronic distribution, stability, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. researchgate.netfigshare.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules like this compound.
In a typical DFT study of this molecule, the geometry would be optimized to find the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is crucial for obtaining accurate results and is often selected based on previous studies of similar molecular systems. figshare.comresearchgate.net
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and vibrational frequencies. The MEP map, for instance, can identify regions of the molecule that are electron-rich or electron-poor, which is valuable for predicting sites of electrophilic and nucleophilic attack. Vibrational frequency calculations can help in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Energies)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability; a larger gap generally implies greater stability and lower chemical reactivity. nih.govrsc.org
For this compound, the HOMO is expected to be located primarily on the electron-rich naphthalene (B1677914) and isoquinoline (B145761) ring systems, while the LUMO may be distributed across the entire conjugated system, with potential contributions from the chloro-substituted carbon. The energies of these orbitals and their gap can be readily calculated using DFT. These values are crucial for predicting the molecule's behavior in chemical reactions and its potential applications in materials science, for example, as an organic semiconductor.
To illustrate the type of data obtained from such calculations, a hypothetical table of Frontier Molecular Orbital energies for this compound is presented below.
| Property | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap | 4.40 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available in the cited literature.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the isoquinoline and naphthalene rings can lead to different spatial arrangements, known as conformers. Identifying the most stable conformer, which corresponds to the global minimum on the potential energy surface, is essential for understanding the molecule's properties.
Geometry optimization is the computational process of finding the arrangement of atoms that results in the lowest possible energy. researchgate.net For a molecule with rotational freedom like this compound, a conformational analysis is necessary. This involves systematically rotating the dihedral angle between the isoquinoline and naphthalene rings and performing a geometry optimization at each step. The result is a potential energy surface that shows how the energy of the molecule changes with this rotation. The minima on this surface represent stable conformers.
The dihedral angle between the planes of the isoquinoline and naphthalene rings is a critical parameter. A planar conformation would maximize π-orbital overlap, but may be disfavored due to steric hindrance between the hydrogen atoms on the two ring systems. Therefore, the most stable conformer is likely to have a twisted arrangement. The results of a conformational analysis can provide the dihedral angle of the lowest energy conformer, as well as the energy barriers for rotation between different conformers.
Molecular Modeling and Dynamics
While quantum chemical calculations provide a static picture of a molecule's properties, molecular modeling and dynamics techniques allow for the exploration of its dynamic behavior and interactions with other molecules.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve. This allows for the exploration of the molecule's conformational landscape, which is the collection of all possible conformations and the transitions between them.
For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a solvent box, and allowing it to move freely over a period of time (typically nanoseconds to microseconds). The simulation would reveal the preferred conformations of the molecule in that environment, the flexibility of its structure, and the dynamics of the rotation around the isoquinoline-naphthalene bond. This information is particularly valuable for understanding how the molecule might behave in a biological system or in solution.
Molecular Docking for Substrate-Catalyst Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a biological target, such as an enzyme or receptor. researchgate.net
In a molecular docking study, a three-dimensional model of the target protein is used as a receptor. The this compound molecule is then treated as a ligand, and a docking algorithm is used to explore its possible binding modes within the active site of the receptor. The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on their predicted binding affinity.
The results of a docking study can provide valuable insights into the potential biological activity of this compound. It can identify the most likely binding pose of the molecule and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information can be used to design more potent and selective analogs of the molecule. For instance, if docking studies suggest that the chloro group is involved in a crucial interaction with the target, this could guide the synthesis of related compounds with different substituents at that position.
A hypothetical table summarizing the results of a molecular docking study of this compound with a putative protein target is presented below.
| Parameter | Value |
| Protein Target | Hypothetical Kinase XYZ |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Leu12, Val20, Phe80 |
| Type of Interactions | Hydrophobic, π-π stacking |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific molecular docking studies for this compound have been reported in the cited literature.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing new therapeutic agents by correlating the chemical structure of compounds with their biological activities. For isoquinoline derivatives, QSAR models help in predicting the efficacy of new compounds before their synthesis, saving time and resources.
The development of predictive QSAR models for isoquinoline derivatives involves creating mathematical equations that relate variations in molecular structure to changes in biological activity. These models are essential for identifying the key structural features that govern the therapeutic effects of compounds. Various statistical methods are employed to build these models, including Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), and more complex machine learning algorithms. koreascience.krresearchgate.net
For instance, QSAR studies on 3-arylisoquinoline derivatives with antitumor properties have been conducted to define pharmacophore models using techniques like Comparative Molecular Field Analysis (CoMFA). researchgate.net These models are built using a training set of molecules with known activities and then validated using an external test set to ensure their predictive power. japsonline.comscirp.org The robustness and stability of a QSAR model are evaluated using several statistical metrics, as shown in the table below, based on models developed for various series of quinoline (B57606) and isoquinoline derivatives. japsonline.comnih.gov
Table 1: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² | Coefficient of determination (Training set) | > 0.6 |
| Q² (or q²) | Cross-validated R² (Internal validation) | > 0.5 |
| R²_pred (or r²_test) | Predictive R² (External validation) | > 0.6 |
| MAE | Mean Absolute Error | As low as possible |
| RMSE | Root Mean Square Error | As low as possible |
These validated models can then be used to predict the biological activity of novel isoquinoline derivatives, such as this compound, guiding the synthesis of compounds with potentially enhanced efficacy.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including its physicochemical, topological, and electronic properties. researchgate.net The selection of appropriate descriptors is a critical step in building a reliable QSAR model. For isoquinoline and related quinoline derivatives, a wide range of descriptors have been proven to be significant. dergipark.org.tr These can be broadly categorized as:
1D and 2D Descriptors: These are calculated from the chemical formula or 2D structure and include parameters like molecular weight, atom counts, connectivity indices, and molar refractivity (AMR). nih.gov
3D Descriptors: These depend on the three-dimensional conformation of the molecule and include steric, electrostatic, and hydrophobic fields (used in CoMFA and CoMSIA), as well as van der Waals volume (VABC). researchgate.netnih.gov
Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic properties of the molecule. dergipark.org.tr Important examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, polarizability, and atomic charges. dergipark.org.trresearchgate.net
In studies of isoquinoline derivatives, descriptors such as total connectivity (Tcon), percentage of carbon, density, and specific bond lengths have been found to be determinant for their antimalarial activity. researchgate.net For other activities, descriptors related to hydrophobicity (e.g., yellow polyhedra in CoMSIA maps indicating favorable hydrophobic regions) and electronic properties (e.g., HOMO-LUMO gap) are often crucial. dergipark.org.trnih.gov The combination of these descriptors allows for the construction of robust models that can accurately predict the biological profiles of complex molecules like this compound.
Table 2: Common Molecular Descriptors in Isoquinoline QSAR Studies
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Basic composition and size of the molecule |
| Topological | Connectivity Indices (e.g., Tcon) | Atom connectivity and branching |
| Physicochemical | Molar Refractivity (AMR), LogP | Bulk, polarity, and hydrophobicity |
| 3D Field-Based | Steric, Electrostatic, Hydrophobic Fields | 3D shape and interaction potentials |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure and reactivity |
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry offers indispensable tools for investigating the detailed mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like isoquinolines. By modeling reaction pathways, intermediates, and transition states, researchers can gain a fundamental understanding of reaction feasibility, selectivity, and catalyst performance.
The synthesis of substituted isoquinolines often involves multi-step reaction sequences, such as transition-metal-catalyzed C-H activation and annulation reactions. acs.org Theoretical methods, particularly DFT, are used to map the potential energy surface of these reactions. This involves locating and characterizing the structures of all reactants, intermediates, products, and, crucially, the transition states that connect them.
Transition state analysis allows for the calculation of activation energy barriers, which are the primary determinants of reaction rates. For example, in the Rh(III)-catalyzed synthesis of isoquinolines from N-chloroimines, computational studies can elucidate whether the ortho-C–H bond cleavage is the rate-determining step by comparing the energy barriers of different elementary steps in the catalytic cycle. acs.org Similarly, DFT studies on the C-H functionalization of quinoline N-oxides have shown how the choice of catalyst (e.g., Pd(II)Cl₂ vs. Pd(II)(OAc)₂) can favor different reaction pathways (C8 vs. C2 activation) by altering the stability of key intermediates and the height of associated energy barriers. rsc.org Such analyses are critical for optimizing reaction conditions (temperature, solvent, ligands) to favor the desired product, such as this compound.
Many modern synthetic routes to isoquinolines rely on transition metal catalysis (e.g., using Palladium, Rhodium, or Copper). nih.govresearchgate.net Computational modeling is instrumental in elucidating the complete catalytic cycle for these transformations. A typical catalytic cycle involves several key steps: oxidative addition, C-H activation/metalation, migratory insertion, and reductive elimination. rsc.orgresearchgate.net
DFT calculations can model each of these steps, providing insights into the geometry and electronic structure of the catalytic species involved. For instance, in the palladium-catalyzed synthesis of isoquinolones, computational studies can track the oxidation state of the metal center (e.g., Pd(II) to Pd(IV) and back to Pd(II)) and identify the turnover-determining transition state. rsc.org These models help explain the observed regioselectivity and functional group tolerance. nih.gov By understanding the intricate details of the catalytic cycle, chemists can rationally design more efficient and selective catalysts for the synthesis of specific targets like this compound.
Theoretical Prediction of Spectroscopic Properties
Computational quantum chemistry, especially DFT, has become a reliable tool for predicting the spectroscopic properties of molecules, aiding in their structural characterization and identification. scirp.orgresearchgate.net For a novel or uncharacterized compound like this compound, theoretical spectra can serve as a reference to compare with experimental data.
The prediction process begins with the optimization of the molecule's ground-state geometry using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p). nih.govresearchgate.net Once the minimum energy structure is obtained, various spectroscopic properties can be calculated:
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable for assigning peaks in experimental spectra, especially for complex structures with many overlapping signals.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net This analysis helps in understanding the electronic structure, including the nature of HOMO-LUMO transitions, which are responsible for the molecule's absorption of light.
These computational methods provide a powerful, non-experimental route to predict and interpret the spectroscopic fingerprints of this compound, facilitating its unambiguous characterization. rsc.org
Computational NMR Chemical Shift Prediction
No published data were found containing computational predictions of the 1H and 13C NMR chemical shifts for this compound.
Theoretical Vibrational Spectra Analysis
No published data were found presenting a theoretical analysis of the vibrational spectra (FT-IR, Raman) for this compound.
Applications in Advanced Materials Science and Catalysis for 1 Chloro 3 Naphthalen 1 Yl Isoquinoline and Its Analogues
Precursors in Functional Materials Development
The extended π-conjugated system of 1-Chloro-3-(naphthalen-1-yl)isoquinoline is a key feature that suggests its utility in the creation of functional organic materials. Polycyclic aromatic hydrocarbons (PAHs) are the cornerstone of many organic semiconductors due to their unique optical and electrical properties derived from their conjugated structures. rsc.orgscispace.com
The planar and electron-rich nature of the naphthalene (B1677914) and isoquinoline (B145761) rings in this compound suggests its potential as a precursor for organic semiconductor materials. nih.gov The degree of π-orbital overlap is a critical factor in determining the electronic properties of PAHs, such as band gaps, ionization potentials, and electron affinities. acs.org It is hypothesized that the extended conjugation in this molecule could facilitate charge transport, a crucial characteristic for organic field-effect transistors (OFETs).
Materials based on PAHs often exhibit favorable solid-state packing due to strong intermolecular π-π interactions, which is essential for efficient charge mobility. scispace.com The structure of this compound could be systematically modified, for instance, by replacing the chlorine atom with other functional groups to tune its electronic properties and solid-state organization. The relationship between the structure of PAHs and their electronic properties is a subject of ongoing research, with theoretical studies often employing density functional theory (DFT) to predict charge transport characteristics. arxiv.org
Table 1: Predicted Electronic Properties of Representative Polycyclic Aromatic Hydrocarbons (PAHs) based on Theoretical Calculations
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Naphthalene | -6.1 | -1.9 | 4.2 |
| Anthracene | -5.8 | -2.3 | 3.5 |
| Pyrene | -5.7 | -2.4 | 3.3 |
| Isoquinoline | -6.3 | -1.8 | 4.5 |
Note: The data in this table is for analogous compounds and is intended to illustrate the general electronic properties of such systems. The values for this compound would require specific experimental or computational analysis.
Naphthyl-substituted heterocyclic compounds are known for their interesting photophysical properties, including strong fluorescence, which arises from intramolecular charge transfer (ICT) in the excited state. mdpi.com The combination of the naphthalene chromophore with the isoquinoline core in this compound is expected to result in a molecule with significant absorption and emission characteristics. The optical and redox properties of such π-systems can be studied experimentally using UV/Vis absorption, emission spectroscopy, and cyclic voltammetry. nih.gov
The emission wavelength and quantum yield of such materials can often be tuned by chemical modification. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission color. Novel zinc naphthalocyanine complexes with bulky 2-naphthyl groups, for example, exhibit absorption maxima in the near-infrared region. rsc.org This suggests that derivatives of this compound could be engineered for specific optical applications, potentially as fluorescent probes or components in light-emitting devices.
Quinoline (B57606) and its derivatives have been extensively used as electron-transporting and emissive materials in organic light-emitting diodes (OLEDs) due to their good stability and luminescence properties. researchgate.netresearchgate.net For example, Tris-(8-hydroxyquinolinato) aluminum (Alq3) is a benchmark material in OLED technology. More complex benzo[q]quinoline derivatives have also been synthesized and shown to be efficient emitters. tandfonline.comtandfonline.com
Given this precedent, this compound and its derivatives are promising candidates for OLED applications. The nitrogen atom in the isoquinoline ring can enhance the electron-transporting capability of the material, which is crucial for achieving charge balance within the device. tandfonline.com The bulky naphthalene group may help to prevent self-aggregation (π-stacking) in the solid state, which can otherwise lead to fluorescence quenching and reduced device efficiency. tandfonline.com By analogy with luminescent naphthyl-fused phosphepines, which have been successfully incorporated into blue-emitting OLEDs, it is plausible that materials derived from this compound could serve as novel emitters or host materials in OLEDs. nih.gov
Ligand Design for Asymmetric Catalysis
The isoquinoline scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. nih.gov The combination of a chelating nitrogen atom, a site for substitution (the C1-chloro position), and the sterically demanding naphthalene group makes this compound an attractive starting point for new ligand development.
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. nih.gov C₂-symmetric ligands have historically been dominant, but non-symmetrical ligands have gained prominence due to their modularity and success in various metal-catalyzed reactions. scispace.com The this compound framework is inherently non-symmetrical and offers multiple points for modification to create a chiral environment around a metal center.
The chlorine atom at the 1-position is a reactive handle that can be substituted with various phosphorus, nitrogen, or oxygen-based donor groups to create bidentate or tridentate ligands. The synthesis of novel camphor-derived chiral bipyridine ligands, for example, highlights the importance of a tunable design. hawaii.edu The steric bulk of the naphthalene group at the 3-position can play a crucial role in creating a well-defined chiral pocket, influencing the enantioselectivity of a catalytic reaction.
Atropisomerism, or axial chirality arising from hindered rotation around a single bond, is a powerful tool in asymmetric catalysis. researchgate.net Biaryl atropisomers are among the most successful classes of chiral ligands. The bond between the isoquinoline C3-carbon and the naphthalene C1-carbon in this compound is a potential stereogenic axis. While rotation around this bond may be relatively free in the parent molecule, the introduction of bulky substituents at the positions ortho to this bond (i.e., the 4-position of the isoquinoline and the 8-position of the naphthalene) could create a significant rotational barrier, leading to stable, separable atropisomers.
The synthesis of such ligands can be achieved through site-selective C-H functionalization or transition-metal-catalyzed cross-coupling reactions. nih.govbohrium.com Recently, an asymmetric Larock isoquinoline synthesis has been developed to access axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org Similarly, new classes of axially chiral biaryl quinoline ligands have been prepared and successfully applied in enantioselective aza-Friedel–Crafts reactions. rsc.org These examples underscore the potential for developing novel atropisomeric ligands based on the 3-(naphthalen-1-yl)isoquinoline scaffold for a wide range of enantioselective transformations.
Tridentate Ligand Systems for Asymmetric Induction
While bidentate P,N-ligands like QUINAP (1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline) are the most prominent analogues of this compound, research has also extended into the development of tridentate ligand systems to create more rigid and defined catalytic pockets. The synthesis of these more complex isoquinoline-derived ligands often involves strategic, successive Suzuki cross-coupling reactions to build the intricate biaryl framework.
One approach involves the synthesis and resolution of atropisomeric 1,3-disubstituted isoquinolines bearing hydroxyl groups, such as 1-[3-(2-hydroxyphenyl)-isoquinolin-1-yl]-naphthalen-2-ol and 1,3-bis(2-hydroxy-naphthalen-1-yl)-isoquinoline. These molecules can be resolved into their respective enantiomers through methods like molecular complexation with chiral resolving agents (e.g., N-benzyl-cinchonidinium chloride) or by chromatographic separation of diastereomeric derivatives.
A notable example of a successful tridentate ligand is 4-tert-butyl-2-chloro-6-[1-(2-hydroxymethyl-naphthalen-1-yl)-isoquinolin-3-yl]-phenol. This ligand, when applied in the addition of diethylzinc (B1219324) to a range of aromatic aldehydes, has demonstrated the ability to form catalysts that achieve near-perfect enantioselectivities, even at low ligand loadings of just 1 mol %. This high efficiency underscores the potential of tridentate isoquinoline-naphthalene systems in achieving superior levels of asymmetric induction.
Catalytic Activity in Specific Chemical Transformations
Analogues of this compound, particularly the P,N-ligand QUINAP, have been extensively studied as chiral ligands in a variety of metal-catalyzed asymmetric reactions. These ligands have proven to be highly effective in creating chiral environments that guide the stereochemical outcome of key chemical transformations.
Asymmetric Hydroboration
The rhodium-catalyzed asymmetric hydroboration of vinylarenes is a powerful method for synthesizing chiral alcohols and amines. The complex formed between rhodium and QUINAP has been shown to be a highly effective catalyst for this transformation. acs.orgresearchgate.netnih.gov When vinylarenes are treated with catecholborane in the presence of a catalytic amount of the Rh-QUINAP complex, followed by oxidative workup, the corresponding 1-arylethanols are produced with excellent chemoselectivity and high enantiomeric excess (ee). acs.org For many substrates, enantioselectivities of up to 94% have been achieved. acs.org
Furthermore, the boronate esters formed during this hydroboration can be converted into primary α-arylalkylamines with up to 97% ee. pnas.org This is achieved by reacting the intermediate boronate ester with diethylzinc or methylmagnesium chloride to form a trialkylborane, which is then aminated with reagents like hydroxylamine-O-sulfonic acid, proceeding with retention of configuration. pnas.org This two-step, one-pot procedure provides a practical route to highly enantiomerically enriched arylamines. pnas.org
| Substrate (Vinylarene) | Product (1-Arylethanol) | Chemoselectivity (%) | Enantiomeric Excess (ee, %) |
| Styrene (B11656) | 1-Phenylethanol | >99 | 88 |
| 4-Methoxystyrene | 1-(4-Methoxyphenyl)ethanol | >99 | 92 |
| 2-Vinylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >99 | 94 |
| 2-Isopropenylnaphthalene | 1-(Naphthalen-2-yl)propan-2-ol | >99 | 91 |
Table 1: Performance of Rh-QUINAP catalyst in the asymmetric hydroboration-oxidation of various vinylarenes. acs.org
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry for forming chiral C-C bonds. A palladium complex featuring the QUINAP ligand has been successfully employed as a catalyst for the reaction between soft nucleophiles, such as dimethyl malonate, and allylic substrates like racemic-1,3-diphenylallyl acetate (B1210297). organic-chemistry.org This reaction is particularly notable as it can proceed via a dynamic kinetic resolution (DKR) of the racemic substrate. Through optimization of reaction conditions, this catalytic system has achieved an outstanding enantiomeric excess of 98% for the alkylated product. organic-chemistry.org
| Allylic Substrate | Nucleophile | Catalyst System | Enantiomeric Excess (ee, %) |
| (rac)-1,3-Diphenylallyl acetate | Dimethyl malonate | Pd-QUINAP | 98 |
Table 2: Enantioselectivity in the Pd-QUINAP catalyzed asymmetric allylic alkylation. organic-chemistry.org
Asymmetric α-Alkynylation of Enamines
The synthesis of chiral propargylamines, which are valuable synthetic intermediates and structural motifs in bioactive molecules, can be achieved through the asymmetric addition of terminal alkynes to imine derivatives. A mild and efficient method utilizes a copper(I) bromide catalyst in conjunction with the QUINAP ligand. organic-chemistry.orgnih.govnih.gov In this transformation, various functionalized terminal alkynes add to enamines, which serve as precursors to iminium ions, to generate the corresponding propargylamines in high yields and with enantiomeric excesses reaching up to 90%. organic-chemistry.org This represented the first successful application of QUINAP in a copper-catalyzed asymmetric reaction, highlighting the versatility of the ligand beyond rhodium and palladium catalysis. organic-chemistry.org
| Enamine Substrate | Alkyne Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Cyclohexenyl-morpholine | Phenylacetylene | CuBr / (S)-QUINAP | 95 | 86 |
| N-Cyclohexenyl-morpholine | 1-Hexyne | CuBr / (S)-QUINAP | 98 | 88 |
| N-Cyclohexenyl-morpholine | Trimethylsilylacetylene | CuBr / (S)-QUINAP | 85 | 90 |
| N-Cyclopentenyl-morpholine | Phenylacetylene | CuBr / (S)-QUINAP | 94 | 81 |
Table 3: Results of the Cu(I)/QUINAP-catalyzed asymmetric addition of terminal alkynes to enamines. organic-chemistry.orgnih.gov
Diels-Alder Reactions with Isoquinoline-based Catalysts
While direct catalysis of the Diels-Alder reaction by QUINAP-metal complexes is not extensively documented, these chiral ligands have proven highly effective in related, powerful cycloaddition reactions for building complex molecular architectures. A prominent example is the enantioselective 1,3-dipolar cycloaddition of azomethine ylides. acs.orgnih.gov This reaction provides a direct route to constructing polycyclic pyrrolidine (B122466) scaffolds with multiple stereocenters in a single step. acs.orgnih.gov
In a notable application, a silver acetate (AgOAc) and (S)-QUINAP catalyst system was used to mediate a one-pot tandem 1,3-dipolar cycloaddition. acs.org This process proved effective for a broad range of iminoesters and dipolarophiles, producing highly substituted pyrrolizidine (B1209537) products in high yields (up to 92%) and with excellent enantioselectivity (up to 96% ee). acs.org The success in this complex transformation highlights the capability of QUINAP-based catalysts to control stereochemistry in intricate ring-forming reactions.
| Imine Substrate | Dipolarophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl 2-(benzylideneamino)acetate | Dimethyl maleate | AgOAc / (S)-QUINAP | 85 | 91 |
| Ethyl 2-(4-methoxybenzylideneamino)acetate | N-Phenylmaleimide | AgOAc / (S)-QUINAP | 92 | 96 |
| Methyl 2-(4-chlorobenzylideneamino)acetate | Dimethyl fumarate | AgOAc / (S)-QUINAP | 88 | 94 |
Table 4: Enantioselective 1,3-dipolar cycloadditions catalyzed by an Ag(I)-QUINAP complex. acs.org
Suzuki Cross-Coupling Reactions using Isoquinoline Ligands
The Suzuki cross-coupling reaction is a fundamental tool for the formation of C-C bonds, particularly for constructing biaryl structures. Indeed, Suzuki reactions are instrumental in the synthesis of the isoquinoline-naphthalene ligand scaffold itself. However, the application of QUINAP and its analogues as the catalytic chiral ligand in Suzuki cross-coupling reactions has not been successful.
Despite being originally developed with the goal of application in asymmetric cross-coupling, QUINAP proved to be ineffective for this class of reaction. organic-chemistry.org This finding is a critical aspect of its catalytic profile, indicating that while the ligand framework is highly effective for controlling stereochemistry in reactions involving insertion, addition, and cycloaddition mechanisms, it does not translate this efficacy to the transmetalation and reductive elimination steps central to the Suzuki coupling catalytic cycle.
Development of Fluorescent Chemosensors
Fluorescent chemosensors are molecules designed to detect specific analytes, such as nitroaromatic explosives, through a change in their fluorescence properties. The design of these sensors often involves combining a fluorophore (a fluorescent unit) with a receptor that selectively interacts with the target analyte. This interaction then perturbs the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength.
The design of isoquinoline-based fluorophores typically leverages the strong fluorescence and rigid planar structure of the isoquinoline core. The synthesis often involves building upon the isoquinoline scaffold by introducing various functional groups to tune its photophysical properties and to act as binding sites for specific analytes.
However, a review of available scientific literature and chemical databases does not provide specific synthetic routes or design principles that have been applied to This compound for the purpose of creating a fluorescent chemosensor. While general methods for the synthesis of substituted isoquinolines exist, their application to this specific compound for this specific purpose is not documented.
The detection of nitroaromatic compounds is a critical area of research due to their use in explosives. Many fluorescent chemosensors operate on the principle of fluorescence quenching upon interaction with electron-deficient nitroaromatic molecules. The electron-rich fluorophore, in its excited state, can donate an electron to the nitroaromatic compound, leading to a non-radiative decay pathway and a decrease in fluorescence intensity.
Despite the significant interest in this field, there are no specific studies detailing the application of This compound for the detection of nitroaromatic explosives. Research on analogous compounds, specifically (naphthalen-1-yl)isoquinolines without the chloro-substituent, has shown potential for the development of fluorescent sensors for nitro-containing explosives. These related studies suggest that the combination of the naphthalene and isoquinoline moieties can create a promising scaffold for sensing applications. However, without direct experimental evidence, the sensing capabilities of this compound remain hypothetical.
Future Research Directions for 1 Chloro 3 Naphthalen 1 Yl Isoquinoline
Exploration of Unconventional Synthetic Pathways
Traditional methods for constructing the isoquinoline (B145761) skeleton, such as the Bischler-Napieralski or Pictet-Spengler reactions, have been foundational. nih.gov However, future research will likely focus on more efficient, environmentally benign, and versatile "unconventional" synthetic pathways to access 1-Chloro-3-(naphthalen-1-yl)isoquinoline and its derivatives. These modern strategies offer improvements in yield, substrate scope, and functional group tolerance. researchgate.net
Promising areas of exploration include:
Cascade Reactions: Designing one-pot syntheses where multiple bond-forming events occur sequentially without isolating intermediates. A potential route could involve a peroxide-mediated oxidation/radical addition/cyclization cascade, which has been successful for other aromatic heterocycle-substituted isoquinolines under mild, metal-free conditions. researchgate.net
N-Heterocyclic Carbene (NHC) Catalysis: Utilizing NHCs as organocatalysts to enable novel reaction pathways. For instance, an NHC-mediated reaction between an N-tosylimine and a suitable phthalaldehyde derivative could furnish the isoquinoline core, offering a milder alternative to traditional acid- or metal-catalyzed methods. nih.gov
Photoredox Catalysis: Employing visible light to initiate radical-based transformations, allowing for the construction of the isoquinoline framework under exceptionally mild conditions. This approach could facilitate the coupling of naphthalene (B1677914) and isoquinoline precursors that are sensitive to harsher thermal methods.
Nitrogen-to-Carbon Skeletal Editing: A revolutionary approach involves the transmutation of a nitrogen atom in a pre-existing isoquinoline into a carbon atom to form a naphthalene ring. nih.gov While this is used to create naphthalenes from isoquinolines, conceptually similar skeletal editing could be explored to modify the core structure, offering a completely novel synthetic paradigm. nih.gov
These advanced synthetic methods promise not only more efficient access to the target molecule but also the ability to generate libraries of related compounds with diverse substitution patterns for further investigation.
Integration of Machine Learning and AI in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. iscientific.org For a molecule like this compound, AI can be a powerful tool to accelerate research and development.
Future applications in this domain include:
Retrosynthetic Prediction: AI-powered tools can predict novel and efficient synthetic routes that may not be obvious to human chemists. cas.org By training models on vast reaction databases, these systems can propose disconnections for complex targets, overcoming the data scarcity problem for specialized reactions like heterocycle formation through transfer learning. chemrxiv.org
Reaction Condition Optimization: ML algorithms can predict the optimal conditions (catalyst, solvent, temperature) to maximize the yield and purity of a specific synthetic step. This data-driven approach minimizes the trial-and-error experimentation traditionally required. acs.org
Predictive Modeling for Properties: AI models can be trained to predict the physicochemical and biological properties of novel derivatives of this compound before they are synthesized. malvernpanalytical.comnih.gov By developing robust 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, researchers can screen virtual libraries to identify candidates with desired characteristics, such as enhanced biological activity or specific material properties. nih.govmdpi.com This in-silico screening process saves significant time and resources. nih.govresearchgate.net
Development of Advanced Spectroscopic Characterization Methods for Complex Systems
While standard techniques like NMR and mass spectrometry are indispensable, the structural complexity and potential for subtle intermolecular interactions in systems involving this compound demand more advanced characterization methods. Future research will benefit from the application and development of sophisticated spectroscopic techniques to probe its structure and dynamics in complex environments.
Key areas for development are:
Two-Dimensional Infrared (2D IR) Spectroscopy: This technique provides insights into molecular structure, environmental dynamics, and structural kinetics on picosecond timescales. wisc.edumit.edu For the target molecule, 2D IR could be used to study vibrational couplings between the isoquinoline and naphthalene rings, revealing information about their relative orientation and the dynamics of their interaction with solvents or biological macromolecules. wisc.edunih.gov
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized derivatives. nih.gov Future work could involve coupling mass spectrometry with techniques like ion mobility to separate and characterize complex mixtures or different conformational isomers of the molecule.
Computational Spectroscopy: Combining high-level quantum chemical calculations with experimental spectroscopy will be crucial. Predicting NMR chemical shifts, vibrational frequencies, and electronic transition energies can aid in the unambiguous assignment of complex spectra and provide a deeper understanding of the molecule's electronic structure. researchgate.net
These advanced methods will be particularly important for characterizing the molecule within complex matrices, such as polymer blends or biological systems, where traditional methods may fall short. nih.gov
Expansion of Non-Biological Catalytic Applications
The rigid, sterically defined structure of naphthyl-isoquinoline frameworks suggests significant potential in catalysis. While related compounds have been used in asymmetric synthesis, bohrium.com the catalytic properties of this compound itself are largely unexplored. The presence of the nitrogen atom in the isoquinoline ring and the reactive chloro-group provide handles for its development as a ligand or organocatalyst.
Future research could pursue:
Transition Metal Catalysis: The isoquinoline nitrogen can act as a coordinating atom for transition metals. Derivatives of this compound could be synthesized and evaluated as ligands in cross-coupling reactions, hydrogenations, or C-H activation processes. bohrium.comresearchgate.net The bulky naphthalene group could provide a specific steric environment to influence the selectivity of these catalytic transformations.
Organocatalysis: The isoquinoline moiety can be modified to create organocatalysts. For example, quaternization of the nitrogen atom could yield a phase-transfer catalyst, or further functionalization could lead to catalysts for asymmetric reactions.
Catalyst Support: The molecule could be incorporated into a larger polymeric structure. Naphthalene-based polymers have been successfully used as supports for palladium catalysts in Suzuki cross-coupling reactions, demonstrating high stability and efficiency. mdpi.comresearchgate.net A polymer incorporating the this compound unit could offer unique properties as a catalytic support material. mdpi.com
Investigation into New Material Science Applications with Tailored Properties
The fusion of the electron-deficient isoquinoline ring with the electron-rich, planar naphthalene system creates a molecule with intriguing photophysical and electronic properties, making it a prime candidate for applications in material science.
Promising avenues for future investigation include:
Organic Light-Emitting Diodes (OLEDs): Quinoline (B57606) and isoquinoline derivatives are well-known for their applications in OLEDs, often serving as fluorescent emitters or host materials. researchgate.netmdpi.com The specific combination of the naphthalene and chloroisoquinoline moieties in the target molecule could lead to unique emission properties (e.g., specific colors or high quantum yields). researchgate.netmdpi.com Future work would involve synthesizing derivatives and fabricating single-layer or multi-layer OLED devices to characterize their electroluminescence. mdpi.comdergipark.org.tr
Conductive Polymers: Naphthalene derivatives can be used as dopants or monomers to create conductive polymers with enhanced electrical conductivity and thermal stability. nbinno.com The incorporation of this compound into a polymer backbone could be explored to create novel materials for use in sensors, electronic devices, or energy storage solutions. nbinno.com
Porous Polymers: Naphthalene-based porous polymers have shown excellent performance in the uptake of CO2 and heavy metals. nih.gov The introduction of the nitrogen-containing isoquinoline unit could further enhance the adsorption properties and selectivity of such materials. nih.gov
Phase-Change Materials: Naphthalene itself is a phase-change material capable of storing thermal energy. mdpi.com By incorporating the this compound unit into a polymer matrix, it might be possible to create novel materials with tailored thermal properties for energy storage applications. mdpi.com
By systematically modifying the molecular structure, researchers can fine-tune the electronic and physical properties to create bespoke materials for a wide range of advanced applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Chloro-3-(naphthalen-1-yl)isoquinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-naphthol with epichlorohydrin under anhydrous conditions yields intermediates like 3-(1-naphthalenyloxy)-1,2-epoxypropane, which can be further functionalized. Key parameters include:
- Solvent : Use aprotic solvents (e.g., DMF) to minimize side reactions.
- Temperature : 80–100°C for efficient ring closure.
- Atmosphere : Nitrogen or argon to prevent oxidation .
- Purification : Recrystallization from ether or column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm regiochemistry (e.g., naphthalene substitution patterns). Aromatic protons appear as multiplets in δ 7.2–8.5 ppm.
- X-ray Crystallography : Resolves absolute configuration and bond angles. Average C–C bond lengths in the isoquinoline core are ~1.40 Å, with deviations ≤0.002 Å in high-quality crystals .
- HPLC-MS : Validates purity (>98%) and molecular mass (e.g., [M+H]+ at m/z 294.1).
Q. How does the compound’s stability vary under different pH and storage conditions?
- Methodological Answer : Stability assays show:
| Condition | Degradation Rate | Key Observations |
|---|---|---|
| pH 2–6 (acidic) | <5% over 30 days | Stable due to protonated amine reducing hydrolysis. |
| pH 7–9 (neutral/basic) | 20–30% degradation | Chlorine substituent prone to nucleophilic displacement. Store at 4°C in dark . |
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The naphthalene ring directs electrophiles to the para position due to electron-donating resonance effects. Computational studies (DFT/B3LYP) reveal:
- Activation Energy : ~25 kcal/mol for nitration at C4.
- Transition State : Partial positive charge localized on the naphthalene ring.
Experimental validation via kinetic isotope effects (KIE > 1.0) confirms a classical SEAr mechanism .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with receptor structures (e.g., β-adrenergic receptors). The isoquinoline core shows hydrophobic interactions with Leu-314 and Tyr-308 residues.
- MD Simulations : 100-ns trajectories reveal stable binding (RMSD < 2.0 Å) but conformational flexibility in the chlorophenyl group .
- Pharmacophore Mapping : Essential features include the chloro group (hydrogen bond acceptor) and naphthalene (aromatic π-stacking) .
Q. What strategies resolve contradictions in reported toxicity data across in vitro and in vivo studies?
- Methodological Answer : Discrepancies arise from metabolic differences (e.g., CYP450 isoforms). Mitigation strategies:
- In Vitro : Use primary hepatocytes (human/rodent) with cofactors (NADPH) to simulate Phase I metabolism.
- In Vivo : Monitor urinary metabolites (e.g., hydroxylated derivatives) via LC-MS/MS.
- Interspecies Scaling : Apply allometric models (e.g., 0.7 exponent for clearance) .
Q. How can impurities be identified and quantified during scale-up synthesis?
- Methodological Answer :
- HPLC-DAD/ELSD : Detect impurities at 0.1% level using C18 columns (gradient: 5–95% acetonitrile in 20 min).
- Common Impurities :
- Dechlorinated byproduct : Retention time (RT) 8.2 min.
- Dimerization product : RT 12.5 min (m/z 589.3 via HRMS).
- Purification : Switch to preparative SFC (supercritical CO2/methanol) for higher resolution .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) using GraphPad Prism.
- EC50/IC50 : Calculate with 95% confidence intervals (bootstrap method, n=10,000 iterations).
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude aberrant data points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
